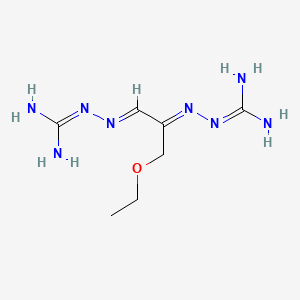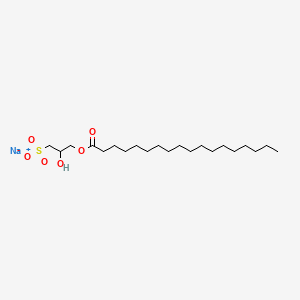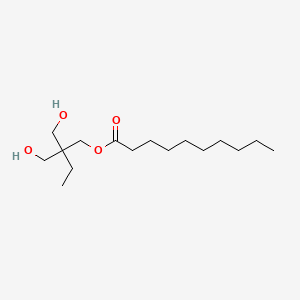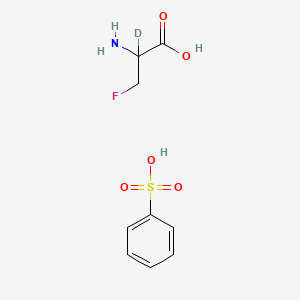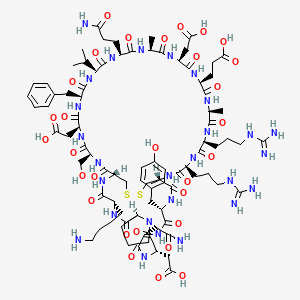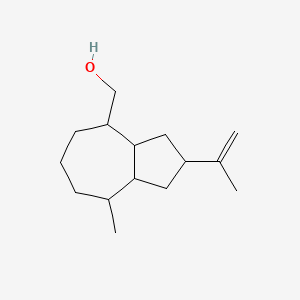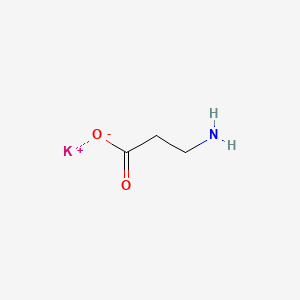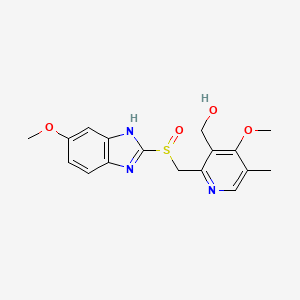
3-Hydroxyomeprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyomeprazole is a metabolite of Omeprazole, a widely used proton pump inhibitor. It belongs to the family of sulfinylbenzimidazoles and is characterized by its chemical formula C17H19N3O4S . This compound is primarily found in individuals who have used or taken Omeprazole .
準備方法
The synthesis of 3-Hydroxyomeprazole involves several steps, starting from Omeprazole. One common method includes the hydroxylation of Omeprazole using specific reagents and conditions. Industrial production methods often involve the use of advanced techniques such as spray-drying and freeze-drying to form inclusion complexes with cyclodextrins, enhancing the stability and solubility of the compound .
化学反応の分析
3-Hydroxyomeprazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield different products.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-Hydroxyomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of proton pump inhibitors.
Biology: Researchers study its metabolic pathways and interactions within biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of Omeprazole.
Industry: The compound is used in the development of pharmaceutical formulations to enhance drug stability and solubility
作用機序
The mechanism of action of 3-Hydroxyomeprazole involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K±ATPase enzyme, reducing the secretion of gastric acid. This action is similar to that of Omeprazole, but as a metabolite, it may have different pharmacokinetic properties .
類似化合物との比較
3-Hydroxyomeprazole can be compared with other similar compounds such as:
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its use in treating gastroesophageal reflux disease.
What sets this compound apart is its specific role as a metabolite and its unique chemical structure, which influences its stability and solubility .
特性
CAS番号 |
176219-02-6 |
|---|---|
分子式 |
C17H19N3O4S |
分子量 |
361.4 g/mol |
IUPAC名 |
[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
InChIキー |
IGVYIWUGJPECAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



